4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3-phenylpropyl)benzamide
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Overview
Description
4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3-phenylpropyl)benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3-phenylpropyl)benzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under reflux conditions.
Introduction of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction between the quinazolinone core and 4-aminobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenylpropyl Group: The final step involves the alkylation of the intermediate product with 3-phenylpropyl bromide in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone N-oxides.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted benzamide or quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3-phenylpropyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets acetylcholinesterase and butyrylcholinesterase enzymes.
Pathways Involved: Inhibition of these enzymes leads to an increase in acetylcholine levels in the brain, which can help alleviate symptoms of neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]pyridin-1-ium derivatives: These compounds also exhibit dual inhibition of acetylcholinesterase and butyrylcholinesterase.
4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives: These derivatives have shown potent antibacterial activity against multidrug-resistant Staphylococcus aureus.
Uniqueness
4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3-phenylpropyl)benzamide is unique due to its specific structural features that allow it to effectively inhibit both acetylcholinesterase and butyrylcholinesterase, making it a promising candidate for the development of therapeutic agents for neurodegenerative diseases .
Properties
Molecular Formula |
C25H23N3O2 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-[(4-oxoquinazolin-3-yl)methyl]-N-(3-phenylpropyl)benzamide |
InChI |
InChI=1S/C25H23N3O2/c29-24(26-16-6-9-19-7-2-1-3-8-19)21-14-12-20(13-15-21)17-28-18-27-23-11-5-4-10-22(23)25(28)30/h1-5,7-8,10-15,18H,6,9,16-17H2,(H,26,29) |
InChI Key |
PZHCHMRVAWKEHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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